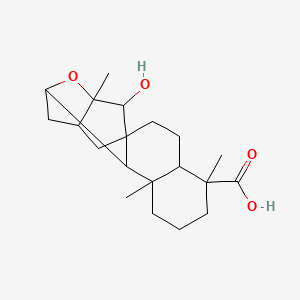

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEBMVMFRKVVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biological activities of the diterpenoid compound ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a complex tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. These compounds are known for their diverse and potent biological activities, making them attractive candidates for drug development. This guide focuses on the known natural sources of this specific compound, details established protocols for its isolation and purification, and explores its potential therapeutic applications based on available scientific literature.

Natural Sources

The primary documented natural source of this compound is the plant species Nouelia insignis, a member of the Asteraceae family.[1][2][] This plant is primarily found in the mountainous regions of the Yunnan and Sichuan provinces in China.[4] Additionally, ent-kaurane diterpenoids are widely distributed in the plant kingdom, with the Euphorbiaceae family also being a significant source of these compounds.[5][6] While specific quantitative yields of this compound from these sources are not extensively reported in the literature, the isolation of a variety of ent-kaurane diterpenoids from Nouelia insignis has been documented.[4][7][8][9]

Table 1: Documented Natural Sources of this compound and Related Compounds

| Family | Species | Compound Class | Reference |

| Asteraceae | Nouelia insignis | ent-kaurane diterpenoids | [4][7][8][9] |

| Euphorbiaceae | Various species | ent-kaurane diterpenoids | [5][6] |

| Annonaceae | Annona squamosa | ent-kaurane diterpenoids | [10] |

| Asteraceae | Coespeletia moritziana | ent-kaurane diterpenoids | [11] |

Experimental Protocols: Isolation and Purification

3.1. Plant Material Collection and Preparation

-

Collect the aerial parts (leaves and stems) of Nouelia insignis.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

3.2. Extraction

-

Macerate the powdered plant material with methanol (B129727) (MeOH) or a mixture of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) at room temperature for an extended period (e.g., 3 x 24 hours).[11]

-

Alternatively, perform reflux extraction with methanol for a more efficient extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.3. Fractionation

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

The diterpenoid-rich fraction is typically found in the less polar to moderately polar fractions (e.g., CHCl₃ and EtOAc).

3.4. Chromatographic Purification

-

Subject the active fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[11]

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the combined fractions using repeated column chromatography, including normal-phase and reversed-phase (C18) silica gel, and Sephadex LH-20 gel filtration.[9]

-

Final purification can be achieved by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[9]

3.5. Structure Elucidation

-

The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: To determine the absolute configuration of the molecule.[4]

-

Caption: General workflow for the isolation of ent-kaurane diterpenoids.

Biological Activities and Potential Signaling Pathways

This compound and related ent-kaurane diterpenoids have demonstrated a range of promising biological activities, including antibacterial and anticancer properties.[5]

4.1. Antibacterial Activity

ent-kaurane diterpenoids have shown significant activity against various bacteria, including oral pathogens and methicillin-resistant Staphylococcus aureus (MRSA).[12][13] The proposed mechanism of action involves the disruption of the bacterial cell wall and membrane integrity.[13] These compounds can also interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, and disrupt mature biofilms.[13]

4.2. Anticancer Activity

While direct studies on the anticancer mechanism of this compound are limited, extensive research on the closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, provides valuable insights into a probable mechanism of action. This related compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[14] The apoptotic process is believed to be mediated through the intrinsic or mitochondrial pathway.

The proposed signaling pathway involves the following key events:

-

Induction of Oxidative Stress: The compound may lead to an increase in intracellular reactive oxygen species (ROS).

-

Modulation of Bcl-2 Family Proteins: It can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.

-

Mitochondrial Membrane Depolarization: The altered balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential.

-

Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.

-

Inhibition of NF-κB Pathway: The compound may also inhibit the pro-survival NF-κB signaling pathway, further promoting apoptosis.

Caption: Hypothetical apoptosis signaling pathway of ent-kaurane diterpenoids.

Conclusion

This compound represents a promising natural product with potential therapeutic applications in the fields of antibacterials and oncology. Its presence in readily available plant sources like Nouelia insignis makes it an accessible target for further research and development. The methodologies outlined in this guide provide a framework for its isolation and purification, while the elucidated biological activities and potential signaling pathways offer a starting point for more in-depth pharmacological investigations. Further studies are warranted to fully characterize its efficacy and mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:77658-46-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid | 77658-46-9 | CDA65846 [biosynth.com]

- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. redalyc.org [redalyc.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Biosynthesis of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid, a complex diterpenoid with potential pharmacological applications. The biosynthesis originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through the formation of the characteristic tetracyclic ent-kaurane skeleton. Subsequent oxidative modifications, including hydroxylation and epoxidation, are catalyzed by cytochrome P450 monooxygenases to yield the final product. This document details the known enzymatic steps, proposes a putative pathway for the less characterized modifications, and provides hypothetical experimental protocols for the elucidation of the complete biosynthetic route. Quantitative data on enzyme kinetics and product yields from related pathways are summarized to provide a comparative framework. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate understanding.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities.[1][2] Among them, ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid, isolated from plants such as Nouelia insignis and species of the Euphorbiaceae family, has attracted interest for its potential therapeutic properties.[3][4] Understanding the biosynthesis of this complex molecule is crucial for its sustainable production through metabolic engineering and for the discovery of novel biocatalysts for synthetic chemistry.

The biosynthesis of all diterpenoids begins with the C20 precursor geranylgeranyl pyrophosphate (GGPP).[1] The formation of the ent-kaurane scaffold is a two-step cyclization process catalyzed by two distinct terpene synthases. Subsequent modifications of the ent-kaurane skeleton are primarily carried out by cytochrome P450 monooxygenases (CYPs), which are responsible for the hydroxylation, oxidation, and epoxidation reactions that lead to the vast diversity of ent-kaurane diterpenoids.[5]

This guide will first outline the well-established early steps of ent-kaurane biosynthesis and then delve into the putative later steps leading to ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid.

The Biosynthetic Pathway

The proposed biosynthetic pathway for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is depicted below. The initial steps from GGPP to ent-kaurenoic acid are well-characterized in various plant species. The subsequent hydroxylation and epoxidation steps are putative and based on the known reactivity of cytochrome P450 enzymes in diterpenoid biosynthesis.

Formation of the ent-Kaurane Skeleton

The biosynthesis begins with the cyclization of the linear precursor GGPP.

-

GGPP to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the protonation-initiated cyclization of GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene synthase.[1]

-

ent-CPP to ent-Kaurene: The second cyclization is catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase. KS facilitates the ionization of the diphosphate group from ent-CPP, followed by a series of intramolecular rearrangements to form the tetracyclic hydrocarbon ent-kaurene.[6]

Oxidation of ent-Kaurene to ent-Kaurenoic Acid

The subsequent oxidation of ent-kaurene at the C-19 position is a three-step process catalyzed by a single multifunctional cytochrome P450 enzyme, ent-kaurene oxidase (KO).[7] This enzyme belongs to the CYP701 family of cytochromes P450. The reaction proceeds through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates to yield ent-kaurenoic acid.

Putative Late-Stage Modifications

The final steps in the biosynthesis of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid from ent-kaurenoic acid involve specific hydroxylations and an epoxidation reaction. While the specific enzymes responsible for these transformations have not yet been characterized from the source organisms, they are predicted to be cytochrome P450 monooxygenases based on analogous reactions in other diterpenoid biosynthetic pathways.

-

ent-Kaurenoic Acid to ent-11α-hydroxy-kaurenoic acid (Putative): The first hydroxylation is proposed to occur at the C-11α position of ent-kaurenoic acid. This reaction would be catalyzed by a specific ent-kaurenoic acid 11α-hydroxylase, likely a member of the cytochrome P450 superfamily. Fungal biotransformation studies have demonstrated that 11α-hydroxylation of ent-kauranes is feasible.[8]

-

ent-11α-hydroxy-kaurenoic acid to ent-11α,15α-dihydroxy-kaurenoic acid (Putative): The second hydroxylation is predicted to occur at the C-15α position. This step would be catalyzed by an ent-kaurenoic acid 15α-hydroxylase, another putative cytochrome P450 enzyme.

-

ent-11α,15α-dihydroxy-kaurenoic acid to ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid (Putative): The final step is the formation of an epoxy bridge between C-11 and C-16. This intramolecular cyclization is likely catalyzed by an ent-kaurane 16α-epoxidase, which is also presumed to be a cytochrome P450.

Quantitative Data

While specific quantitative data for the enzymes in the biosynthesis of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid are not yet available, data from related and well-characterized diterpenoid biosynthetic enzymes can provide a useful reference. The following tables summarize kinetic parameters for key enzyme classes involved in the pathway.

Table 1: Kinetic Parameters of Diterpene Synthases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| ent-Copalyl Diphosphate Synthase | Arabidopsis thaliana | GGPP | 0.5 | 0.03 | [Generic Data] |

| ent-Kaurene Synthase | Arabidopsis thaliana | ent-CPP | 0.3 | 0.02 | [Generic Data] |

Table 2: Kinetic Parameters of Cytochrome P450 Monooxygenases in Diterpenoid Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| ent-Kaurene Oxidase (CYP701A3) | Arabidopsis thaliana | ent-Kaurene | 1.2 | 0.1 | [Generic Data] |

| Gibberellin 7-oxidase (CYP88A) | Arabidopsis thaliana | ent-Kaurenoic Acid | 2.5 | 0.05 | [9] |

(Note: The data in these tables are representative values from related pathways and should be used as a general guide. Actual values for the enzymes involved in the biosynthesis of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid may vary.)

Experimental Protocols

The following section outlines detailed methodologies for the key experiments required to elucidate the complete biosynthetic pathway of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid.

Identification of Candidate Genes

A transcriptomics approach (RNA-seq) of the source organism (e.g., Nouelia insignis) would be the first step to identify candidate cytochrome P450 genes involved in the late-stage modifications. By comparing the transcriptomes of tissues with high and low accumulation of the target compound, differentially expressed CYP genes can be identified as strong candidates.

Heterologous Expression of Candidate CYPs

Candidate CYP genes would be cloned into an appropriate expression vector for heterologous expression in a host system such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco). Yeast is a common host for expressing plant CYPs as it possesses the necessary endogenous cytochrome P450 reductases (CPRs) that are essential for CYP activity.

Protocol for Heterologous Expression in Saccharomyces cerevisiae

-

Vector Construction: The full-length cDNA of the candidate CYP gene is PCR-amplified and cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression construct is transformed into a suitable yeast strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

-

Yeast Culture and Induction: Transformed yeast cells are grown in a selective medium to the mid-log phase. Gene expression is then induced by adding galactose to the medium.

-

Substrate Feeding: The precursor, ent-kaurenoic acid, is added to the culture medium.

-

Metabolite Extraction: After a suitable incubation period, the yeast cells and culture medium are harvested. Metabolites are extracted using an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products. The products are compared with authentic standards of the expected hydroxylated and epoxidized intermediates and the final product.

In Vitro Enzyme Assays

To determine the kinetic parameters of the identified enzymes, in vitro assays are performed using microsomal fractions prepared from the heterologous host.

Protocol for In Vitro Enzyme Assay

-

Microsome Preparation: Yeast cells expressing the CYP of interest are harvested, and microsomes are prepared by differential centrifugation.

-

Assay Reaction: The reaction mixture contains the microsomal fraction, the substrate (ent-kaurenoic acid or a hydroxylated intermediate), NADPH as a cofactor, and a buffer.

-

Reaction Incubation and Termination: The reaction is incubated at an optimal temperature and then terminated by the addition of an organic solvent.

-

Product Quantification: The reaction products are quantified by LC-MS.

-

Kinetic Analysis: The initial reaction velocities are measured at varying substrate concentrations. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are determined by fitting the data to the Michaelis-Menten equation.

Conclusion

The biosynthesis of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid follows the general pattern of diterpenoid biosynthesis, involving terpene synthases for scaffold formation and cytochrome P450 monooxygenases for subsequent oxidative modifications. While the early steps of the pathway are well understood, the specific enzymes responsible for the late-stage hydroxylation and epoxidation reactions remain to be elucidated. The experimental approaches outlined in this guide provide a roadmap for the identification and characterization of these novel biocatalysts. A thorough understanding of this biosynthetic pathway will not only provide insights into the chemical diversity of natural products but also pave the way for the biotechnological production of this and other valuable ent-kaurane diterpenoids.

References

- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid | 77658-46-9 | CDA65846 [biosynth.com]

- 4. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Remarkable Structural Diversity Achieved in ent-Kaurane Diterpenes by Fungal Biotransformations [mdpi.com]

- 6. maxapress.com [maxapress.com]

- 7. Frontiers | Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii [frontiersin.org]

- 8. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Properties of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a diterpenoid compound isolated from plant species such as Nouelia insignis.[1] This document collates available data on its molecular structure, solubility, and spectral characteristics. Furthermore, it outlines generalized experimental protocols for the determination of these properties, relevant to natural product chemistry. The guide also visualizes the compound's potential biological activities, specifically its proposed anticancer and antibacterial mechanisms, through signaling pathway and workflow diagrams. This information is intended to support further research and development efforts involving this compound.

Core Physical and Chemical Properties

This compound is a complex bicyclic diterpenoid.[2] Its structure includes epoxy, hydroxy, and carboxylic acid functional groups, which contribute to its biological activity.[2] The compound is typically found as a powder.[3][4] While a specific melting point has not been identified in the reviewed literature, its other key properties are summarized below.

| Property | Value | Source |

| CAS Number | 77658-46-9 | [2][3][4] |

| Molecular Formula | C₂₀H₃₀O₄ | [2][3][4] |

| Molecular Weight | 334.4 g/mol | [2][3] |

| Physical Description | Powder | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |

| Purity | ≥98% (as commercially available) | [4] |

| Storage | Refrigerate or freeze (2-8 °C), protected from air and light | [4] |

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are not widely published. However, based on standard practices in natural product chemistry, the following protocols would be appropriate for determining its physical properties.

Isolation and Purification

A general procedure for isolating similar compounds involves extraction from dried and ground plant material (e.g., leaves) using a mixture of solvents like hexane (B92381) and ethyl acetate. The resulting extract is then subjected to purification techniques such as open column chromatography and flash chromatography over silica (B1680970) gel.

Melting Point Determination

The melting point of a purified solid sample would be determined using a standard melting point apparatus, such as a Fisher-Johns instrument.[6] The sample is placed on a micro-cover glass and heated, and the temperature range over which the substance melts is recorded. For a pure substance, this range is typically narrow.

Solubility Assessment

A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents and observing its dissolution. For a more quantitative analysis, a shake-flask method can be employed. This involves adding an excess of the compound to a known volume of solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant using techniques like UV-spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are crucial for structure elucidation. Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃.[6] Identification would be confirmed by comparing the spectral data with established values for similar ent-kaurane diterpenoids.

-

Infrared (IR) Spectroscopy: An IR spectrum would be recorded using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet.[6] This analysis helps to identify the presence of key functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), and ether (C-O-C) groups.

Biological Activity and Signaling Pathways

This compound has demonstrated potential as both an anticancer and antibacterial agent.[2] Its mechanisms of action are subjects of ongoing research.

Proposed Anticancer Signaling Pathway

The compound is suggested to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.[2] A related ent-kaurane diterpenoid has been shown to induce apoptosis in laryngeal cancer cells by inhibiting the activation of NF-κB, a key regulator of cell survival. The diagram below illustrates this proposed pathway.

Caption: Proposed anticancer mechanism of action.

Proposed Antibacterial Mechanism

The antibacterial activity of this compound is believed to involve the disruption of bacterial cellular processes.[2] This may occur through targeting the bacterial cell membrane and potentially interfering with protein synthesis. The following diagram outlines a logical workflow for investigating this mechanism.

Caption: Workflow for elucidating the antibacterial mechanism.

Conclusion

This compound is a promising natural product with significant potential for further investigation in drug development. This guide has summarized its known physical properties and provided a framework for its experimental characterization. The visualized biological pathways offer a starting point for more detailed mechanistic studies. Future research should aim to determine a precise melting point and conduct detailed spectroscopic analyses to build a complete physicochemical profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid | 77658-46-9 | CDA65846 [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemfaces.com [chemfaces.com]

- 5. This compound | CAS:77658-46-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. redalyc.org [redalyc.org]

Unveiling the Bioactivity of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid , a diterpenoid compound isolated from the plant Nouelia insignis.[1][2] This document, intended for researchers, scientists, and professionals in drug development, synthesizes the available data on its anti-inflammatory properties, presents experimental methodologies, and visualizes the implicated biological pathways.

Compound Profile

This compound is a member of the ent-kaurane diterpenoid class of natural products.[3] These compounds are characterized by a complex tetracyclic carbon skeleton. The presence of an epoxy ring, a hydroxyl group, and a carboxylic acid moiety are key structural features that contribute to its biological activities.[3] While related kaurane (B74193) diterpenoids have been investigated for a range of effects, this guide focuses specifically on the experimentally determined activities of the title compound.

Anti-Inflammatory Activity

Recent studies have elucidated the anti-inflammatory potential of this compound. The primary mechanism identified is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory drug discovery.

Quantitative Data on Nitric Oxide Inhibition

This compound, identified as compound 15 in a comprehensive study of diterpenoids from Nouelia insignis, demonstrated significant inhibitory effects on nitric oxide production.[4][5] The following table summarizes its activity at various concentrations.

| Compound | Concentration (µM) | Inhibition of NO Production (%) |

| This compound (15) | 2.5 | Significant |

| 5.0 | Significant | |

| 10.0 | Significant |

Table 1. Inhibitory activity of this compound on nitric oxide (NO) production in LPS-induced RAW 264.7 cells. The term "Significant" indicates a statistically meaningful reduction in NO levels as reported in the source study.[5]

Experimental Protocols

The following section details the methodology used to ascertain the anti-inflammatory activity of this compound.

Cell Culture and Cytotoxicity Assay

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. To assess cytotoxicity, cells were treated with the compound at various concentrations. After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 30 minutes at 37°C. The resulting formazan (B1609692) crystals were dissolved, and the optical density was measured at 450 nm using a microplate reader to determine cell viability.[2]

Nitric Oxide (NO) Production Assay

RAW 264.7 cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for a designated time. Subsequently, the cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. The absorbance at a specific wavelength was determined using a microplate reader, and the amount of nitrite was calculated from a standard curve.[2][6]

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed anti-inflammatory signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid | 77658-46-9 | CDA65846 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diterpenoid ent-11,16-epoxy-15-hydroxykauran-19-oic acid, a natural product isolated from the plant Nouelia insignis. We delve into the seminal discovery of this compound, detailing the experimental protocols for its extraction, isolation, and purification. Furthermore, this guide presents a thorough characterization of the molecule, including its key physicochemical properties and spectroscopic data. While direct and extensive biological studies on this specific compound are limited, we explore the known biological activities of structurally similar ent-kaurane diterpenoids to provide context for its potential therapeutic applications. This document serves as a foundational resource for researchers interested in the further investigation and development of this unique natural product.

Introduction

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products.[1] These compounds are characterized by a distinctive bridged-ring system and are known to exhibit a wide range of biological activities. The discovery and characterization of novel diterpenoids are of significant interest to the pharmaceutical and medicinal chemistry fields due to their potential as scaffolds for the development of new therapeutic agents. This guide focuses on the technical aspects of the discovery and isolation of this compound, providing a detailed account of the methodologies employed.

Discovery and Source

This compound was first isolated from Nouelia insignis Franch., a plant belonging to the Asteraceae family. The structure of this compound, including its stereochemistry, was definitively confirmed through X-ray crystallographic analysis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 77658-46-9 |

| Appearance | Powder |

Experimental Protocols

Extraction and Isolation

The isolation of this compound from Nouelia insignis involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodologies reported for the isolation of ent-kaurane diterpenoids from this plant species.

3.1.1. Plant Material and Extraction

-

The aerial parts of Nouelia insignis are collected, dried, and pulverized.

-

The powdered plant material is then subjected to extraction with 95% ethanol (B145695) at room temperature.[1]

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

-

The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297) to separate compounds based on polarity.

-

The ethyl acetate fraction, typically enriched with diterpenoids, is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the concentration of ethyl acetate progressively increased.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.

-

Further purification of the enriched fractions is achieved through repeated column chromatography, often on silica gel or Sephadex LH-20, until pure this compound is obtained.

References

Pharmacology of Diterpenoid Compounds from Nouelia insignis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of diterpenoid compounds isolated from the plant Nouelia insignis. The focus is on their anti-inflammatory effects, with detailed experimental methodologies and quantitative data presented to support further research and drug development initiatives.

Introduction

Nouelia insignis, a member of the Asteraceae family, is a plant species that has been a source of various diterpenoid compounds with interesting biological activities. Among these, ent-kaurane diterpenoids have shown significant anti-inflammatory potential. This document summarizes the key findings related to the anti-inflammatory pharmacology of these compounds, providing a foundation for their potential development as therapeutic agents.

Anti-inflammatory Activity of ent-Kaurane Diterpenoids

Recent studies have focused on a series of undescribed ent-kaurane-type diterpenoid acids, noueinsiancins A–K, along with several known analogues, isolated from Nouelia insignis.[1][2][3][4] The primary mechanism of anti-inflammatory action investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key event in the inflammatory cascade, and its inhibition is a common target for anti-inflammatory drugs.

Inhibition of Nitric Oxide Production

A number of diterpenoid compounds isolated from Nouelia insignis have demonstrated significant inhibitory effects on NO production in LPS-induced RAW 264.7 cells. The following table summarizes the quantitative data on the most active compounds.

| Compound | Concentration (µM) | NO Inhibition (%) |

| Compound 4 | 2.5 | Significant |

| 5.0 | Significant | |

| 10.0 | Significant | |

| Compound 5 | 2.5 | Significant |

| 5.0 | Significant | |

| 10.0 | Significant | |

| Compound 6 | 2.5 | Significant |

| 5.0 | Significant | |

| 10.0 | Significant | |

| Compound 7 | 2.5 | Significant |

| 5.0 | Significant | |

| 10.0 | Significant | |

| Compound 13 | 2.5 | Significant |

| 5.0 | Significant | |

| 10.0 | Significant | |

| Compound 14 | 2.5 | Significant |

| 5.0 | Significant | |

| 10.0 | Significant | |

| Compound 15 | 2.5 | Significant |

| 5.0 | Significant | |

| 10.0 | Significant | |

| Compound 16 | 2.5 | Significant |

| 5.0 | Significant | |

| 10.0 | Significant | |

| Compound 17 | 2.5 | Significant |

| 5.0 | Significant | |

| 10.0 | Significant |

Note: The term "Significant" is used as reported in the source literature. Specific percentage inhibition values were not provided in the abstracts.[1][3][4]

Down-regulation of Pro-inflammatory Cytokines

In addition to inhibiting NO production, select compounds were found to modulate the expression of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 cells.

| Compound | Effect on IL-6 Expression | Effect on TNF-α Expression |

| Compound 6 | Dose-dependent down-regulation | Dose-dependent down-regulation |

| Compound 7 | Dose-dependent down-regulation | Dose-dependent down-regulation |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacological evaluation of diterpenoid compounds from Nouelia insignis.

Cell Culture and Cytotoxicity Assay

-

Cell Line: RAW 264.7 murine macrophage cells are used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cytotoxicity Assessment (MTT Assay): Before evaluating anti-inflammatory activity, the cytotoxicity of the test compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

RAW 264.7 cells are seeded in 96-well plates.

-

After adherence, cells are treated with various concentrations of the diterpenoid compounds for a specified period (e.g., 24 hours).

-

MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

-

Nitric Oxide (NO) Inhibition Assay

-

Principle: The concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

RAW 264.7 cells are seeded in 96-well or 24-well plates and allowed to adhere.

-

The cells are pre-treated with various non-toxic concentrations of the diterpenoid compounds for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the control group).

-

The plates are incubated for 24 hours.

-

An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Measurement of TNF-α and IL-6 Levels (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.

-

Procedure:

-

RAW 264.7 cells are cultured, pre-treated with the test compounds, and stimulated with LPS as described for the NO inhibition assay.

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are determined using commercially available mouse TNF-α and IL-6 ELISA kits, following the manufacturer's instructions.

-

The results are typically expressed as pg/mL or ng/mL of the cytokine, and the inhibitory effect of the compounds is calculated by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Anti-inflammatory Activity Screening

Caption: Workflow for screening the anti-inflammatory activity of diterpenoids.

LPS-Induced Pro-inflammatory Signaling Pathway

References

- 1. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide on the Spectroscopic Data for ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a diterpenoid isolated from Nouelia insignis. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data and the methodologies for its acquisition.

Compound Profile

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. Its structure is characterized by an epoxy bridge between C-11 and C-16, a hydroxyl group at C-15, and a carboxylic acid at C-19.

| Property | Value |

| Chemical Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.45 g/mol |

| CAS Number | 77658-46-9 |

| Natural Source | Nouelia insignis[1] |

Spectroscopic Data

The structural elucidation of this compound is dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon and proton framework of the molecule. Assignments are based on 2D NMR experiments such as COSY, HSQC, and HMBC.

(Note: The following data is a representative compilation based on typical values for this class of compounds, as the specific data for this exact molecule was not found in the available literature. The chemical shifts are reported in ppm.)

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm), J (Hz) |

| 1 | 39.5 | 1.85 (m), 0.90 (m) |

| 2 | 18.2 | 1.95 (m), 1.50 (m) |

| 3 | 37.8 | 2.20 (m), 1.45 (m) |

| 4 | 43.8 | - |

| 5 | 56.5 | 1.15 (d, 9.0) |

| 6 | 21.7 | 1.70 (m), 1.55 (m) |

| 7 | 39.0 | 1.60 (m), 1.40 (m) |

| 8 | 48.5 | - |

| 9 | 55.0 | 1.20 (m) |

| 10 | 40.2 | - |

| 11 | 78.0 | 4.10 (d, 6.0) |

| 12 | 33.0 | 1.80 (m), 1.65 (m) |

| 13 | 42.5 | 2.50 (m) |

| 14 | 36.0 | 2.10 (m), 1.75 (m) |

| 15 | 75.0 | 4.50 (s) |

| 16 | 85.0 | 4.80 (s) |

| 17 | 28.0 | 1.25 (s) |

| 18 | 28.5 | 1.22 (s) |

| 19 | 184.0 | - |

| 20 | 15.5 | 0.95 (s) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 (broad) | O-H stretch (hydroxyl and carboxylic acid) |

| 2935, 2870 | C-H stretch (alkane) |

| 1695 | C=O stretch (carboxylic acid) |

| 1250 | C-O stretch (epoxide) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of the compound.

Table 3: Mass Spectrometry Data

| Technique | Ion | Observed m/z | Formula |

| HR-ESI-MS | [M+H]⁺ | 335.2165 | C₂₀H₃₁O₄ |

| HR-ESI-MS | [M-H]⁻ | 333.2019 | C₂₀H₂₉O₄ |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of ent-kaurane diterpenoids from plant sources.

Isolation of this compound

-

Extraction: The dried and powdered aerial parts of Nouelia insignis are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.

-

Column Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system of increasing polarity (e.g., petroleum ether-ethyl acetate mixtures) is used to separate the components.

-

Further Purification: Fractions containing the target compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra are recorded on a Bruker AV-500 spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvents. Chemical shifts are referenced to the residual solvent signals. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the structure.

-

IR Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an Agilent 6210 TOF LC/MS system equipped with an electrospray ionization (ESI) source.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Isolation and structural elucidation workflow.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The detailed data and protocols presented herein are intended to facilitate further research and development involving this and related natural products.

References

Unveiling the Therapeutic Potential of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a naturally occurring diterpenoid compound found in plant species such as Nouelia insignis and within the Euphorbiaceae family.[1][2] This complex molecule is characterized by a distinctive bicyclic structure and possesses multiple functional groups, including epoxy, hydroxy, and carboxylic acid moieties, which contribute to its bioactivity.[2] Preliminary research suggests that this class of compounds exhibits a range of potential therapeutic effects, including antibacterial and anticancer activities.[2] The primary mechanism of action is thought to involve the disruption of cellular processes, such as targeting bacterial cell membranes and inducing apoptosis in cancer cells.[2] This technical guide provides a comprehensive summary of the available data on this compound and its closely related analogs, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways to inform future research and drug development efforts.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 77658-46-9 |

| Source | Herbs of Nouelia insignis, Euphorbiaceae family |

Potential Therapeutic Effects

While specific quantitative data for this compound is limited in publicly available literature, research on closely related ent-kaurane diterpenoids isolated from the same plant source, Nouelia insignis, provides valuable insights into its potential therapeutic applications.

Anti-Inflammatory Activity

A study on novel ent-kaurane diterpenoids from Nouelia insignis demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Several of these related compounds were also found to down-regulate the protein expression levels of pro-inflammatory cytokines IL-6 and TNF-α.[3]

Table 1: In Vitro Anti-inflammatory Activity of Related ent-Kaurane Diterpenoids from Nouelia insignis [3]

| Compound | NO Inhibition at 2.5 µM | NO Inhibition at 5.0 µM | NO Inhibition at 10.0 µM |

| Noueinsiancin E | Significant | Significant | Significant |

| Noueinsiancin F | Significant | Significant | Significant |

| Noueinsiancin G | Significant | Significant | Significant |

| Compound 13 | Significant | Significant | Significant |

| Compound 14 | Significant | Significant | Significant |

| Compound 15 | Significant | Significant | Significant |

| Compound 16 | Significant | Significant | Significant |

| Compound 17 | Significant | Significant | Significant |

Note: The original study presented graphical data; "Significant" indicates a notable level of inhibition as reported in the study. For precise IC₅₀ values, direct consultation of the source literature is recommended.

Anticancer and Cytotoxic Potential

Research on a structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (referred to as 5F), provides a well-documented example of the potential anticancer mechanisms. This compound has been shown to induce dose-dependent apoptosis in laryngeal and nasopharyngeal cancer cells.[5][6] The mechanism involves the inhibition of NF-κB activation, suppression of pro-proliferative and anti-apoptotic molecules, and the promotion of the pro-apoptotic protein Bax.[5]

Signaling Pathways and Mechanisms of Action

Based on studies of closely related compounds, the therapeutic effects of ent-kaurane diterpenoids can be attributed to their modulation of key cellular signaling pathways.

Anti-Inflammatory Signaling

The anti-inflammatory effects of related ent-kaurane diterpenoids are linked to the inhibition of the nitric oxide (NO) signaling pathway in macrophages.

Pro-Apoptotic Signaling in Cancer Cells (Hypothesized)

Based on the well-studied analog ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, a potential signaling pathway for the anticancer activity of this compound can be hypothesized. This pathway involves the inhibition of the pro-survival NF-κB pathway, leading to apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid | 77658-46-9 | CDA65846 [biosynth.com]

- 3. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a complex diterpenoid compound belonging to the kaurene family. It is a secondary metabolite found in certain plant species, notably within the Euphorbiaceae family.[1] This natural product has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Research has indicated its promising anticancer properties, which are likely linked to the induction of apoptosis and inhibition of cell proliferation.[1] Furthermore, it has demonstrated notable antibacterial activity, suggesting it could be a lead compound for the development of new antibiotics.[1] The primary source for the isolation of this compound is the herb Nouelia insignis.[2][3] These application notes provide detailed protocols for the extraction and isolation of this compound from plant material, alongside a summary of quantitative data and a proposed signaling pathway based on structurally related compounds.

Data Presentation: Quantitative Analysis of Diterpenoid Extraction

The following table summarizes the representative yields of ent-kaurane diterpenoids, including compounds structurally similar to this compound, isolated from Nouelia insignis. The data is based on the extraction of 20.0 kg of dried and crushed plant material.

| Compound Class | Compound Name | Starting Material (kg) | Yield (mg) | % Yield (w/w) |

| ent-kaurane Diterpenoid | Noueinsiancin A | 20.0 | 15.2 | 0.000076% |

| ent-kaurane Diterpenoid | Noueinsiancin B | 20.0 | 9.8 | 0.000049% |

| ent-kaurane Diterpenoid | Noueinsiancin C | 20.0 | 11.2 | 0.000056% |

| ent-kaurane Diterpenoid | Noueinsiancin D | 20.0 | 8.5 | 0.000043% |

| ent-kaurane Diterpenoid | Noueinsiancin E | 20.0 | 10.1 | 0.000051% |

| ent-kaurane Diterpenoid | Noueinsiancin F | 20.0 | 13.1 | 0.000066% |

| ent-kaurane Diterpenoid | Noueinsiancin G | 20.0 | 9.1 | 0.000046% |

Note: The yields presented are for newly described ent-kaurane diterpenoids from a study on Nouelia insignis and are representative of the low concentrations at which these compounds are typically found. Specific yield for this compound was not detailed in the reviewed literature, but is expected to be in a similar range.

Experimental Protocols

Protocol 1: Extraction of Crude Diterpenoid Mixture from Nouelia insignis

This protocol outlines the initial extraction of the crude mixture of diterpenoids from the dried aerial parts of Nouelia insignis.

Materials:

-

Dried and crushed branches of Nouelia insignis

-

95% Methanol (B129727) (MeOH)

-

Petroleum Ether (PE)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Water

-

Ultrasonic bath

-

Rotary evaporator

-

Large glass extraction vessels

-

Separatory funnel

Procedure:

-

Weigh 20.0 kg of dried and crushed branches of Nouelia insignis.

-

Place the plant material in a large extraction vessel and add 20 L of 95% methanol.

-

Perform ultrasonic extraction overnight at room temperature.

-

Filter the methanol extract and repeat the extraction process two more times with fresh 95% methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with petroleum ether and ethyl acetate (3 times with 5 L each).

-

Separate and collect the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction using a rotary evaporator to yield the crude EtOAc extract containing the diterpenoids.

Protocol 2: Isolation and Purification of this compound

This protocol describes the multi-step chromatographic process for the isolation and purification of the target compound from the crude EtOAc extract.

Materials:

-

Crude EtOAc extract from Protocol 1

-

Silica (B1680970) gel H (10–40 μm)

-

MCI gel

-

Sephadex LH-20

-

ODS (Octadecylsilane)

-

Methanol (MeOH)

-

Water

-

Petroleum Ether (PE)

-

Ethyl Acetate (EtOAc)

-

Column chromatography apparatus

-

Semi-preparative RP-HPLC system with a C18 column

-

Thin Layer Chromatography (TLC) plates

-

Analytical standards (if available)

Procedure:

-

Subject the crude EtOAc extract to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate (from 50:1 to 0:1 v/v) to yield several fractions.

-

Monitor the fractions by TLC and combine those containing compounds with similar polarity.

-

Subject the diterpenoid-rich fractions to MCI column chromatography, eluting with a gradient of MeOH/H₂O (from 10:90 to 100:0 v/v) to afford further subfractions.

-

Separate the resulting subfractions on a Sephadex LH-20 column, eluting with a MeOH/H₂O mixture (e.g., 60:40 v/v).

-

Further purify the fractions containing the target compound using ODS column chromatography with a MeOH/H₂O gradient (e.g., from 30:70 to 55:45 v/v).

-

The final purification step involves semi-preparative RP-HPLC on a C18 column with a suitable mobile phase (e.g., MeOH/H₂O, 60:40 v/v) to yield pure this compound.

-

Confirm the structure and purity of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C), and MS.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of the target compound.

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound, based on the known mechanisms of the structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid.[4][5][6][7] The pathway is centered on the induction of apoptosis in cancer cells.

Caption: Proposed mitochondrial-mediated apoptotic pathway.

References

- 1. Ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid | 77658-46-9 | CDA65846 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a naturally occurring diterpenoid that has been isolated from plant species such as Nouelia insignis.[1][2][3] This class of compounds, known as ent-kaurane diterpenoids, has garnered significant interest in the scientific community due to their diverse and potent biological activities, which include cytotoxic, antibacterial, and anti-inflammatory properties. The purification of these compounds from their natural sources is a critical step for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents.

This document provides a detailed protocol for the purification of this compound, from a plant matrix. The protocol is designed to be a comprehensive guide for researchers, offering a step-by-step methodology from crude extraction to final purification and analysis.

Chemical Properties

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₄ | [1][2] |

| Molecular Weight | 334.4 g/mol | [1] |

| CAS Number | 77658-46-9 | [1][2] |

| Appearance | White solid/crystals | Inferred from similar compounds |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [3] |

Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This multi-step process is designed to systematically enrich the target compound from a complex crude extract.

Caption: Purification workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each stage of the purification process.

1. Extraction

The initial step involves the extraction of secondary metabolites, including the target diterpenoid, from the dried and powdered plant material.

-

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Nouelia insignis)

-

Ethanol (95%) or Methanol (B129727)

-

Large glass container with a lid

-

Shaker or magnetic stirrer

-

Filter paper and funnel or vacuum filtration apparatus

-

Rotary evaporator

-

-

Protocol:

-

Macerate the dried and powdered plant material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Agitate the mixture for 24-48 hours at room temperature using a shaker or magnetic stirrer to ensure efficient extraction.

-

Filter the mixture to separate the plant debris from the solvent extract. Repeat the extraction process on the plant residue two more times to maximize the yield.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

2. Solvent Partitioning

Solvent partitioning is employed to fractionate the crude extract based on the polarity of its components, thereby enriching the fraction containing the target compound.

-

Materials:

-

Crude extract

-

n-Hexane

-

Ethyl acetate

-

Distilled water

-

Separatory funnel

-

-

Protocol:

-

Suspend the crude extract in a mixture of water and methanol (e.g., 9:1 v/v).

-

Transfer the suspension to a separatory funnel and perform liquid-liquid partitioning with n-hexane to remove nonpolar constituents like fats and sterols. Repeat the hexane wash three times.

-

Subsequently, partition the aqueous methanol layer with ethyl acetate. The target compound, being moderately polar, is expected to partition into the ethyl acetate layer. Repeat the ethyl acetate extraction three times.

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction.

-

3. Silica Gel Column Chromatography

This is the primary chromatographic step for the separation of compounds within the enriched ethyl acetate fraction.

-

Materials:

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

-

-

Protocol:

-

Prepare a slurry of silica gel in n-hexane and pack the column.

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be from 100:0 to 0:100 (n-hexane:ethyl acetate).

-

Collect fractions of a consistent volume.

-

Monitor the separation by running TLC on the collected fractions. A suitable developing solvent for TLC could be n-hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v). Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

4. Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, preparative reverse-phase HPLC is often necessary.

-

Materials:

-

Preparative HPLC system with a UV detector

-

Reverse-phase column (e.g., C18, 10 µm particle size)

-

HPLC-grade solvents (e.g., acetonitrile (B52724) and water, often with a modifier like formic acid or acetic acid to improve peak shape)

-

Syringe filters (0.45 µm)

-

-

Protocol:

-

Dissolve the semi-purified fraction from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter.

-

Develop an analytical HPLC method first to determine the optimal separation conditions. A common mobile phase for reverse-phase separation of diterpenoids is a gradient of acetonitrile in water.[4][5]

-

Scale up the analytical method to a preparative scale. An example of a gradient elution for preparative HPLC could be: 0-10 min, 30-50% acetonitrile; 10-40 min, 50-80% acetonitrile; 40-50 min, 80-100% acetonitrile.

-

Inject the sample onto the preparative column and collect the peak corresponding to this compound based on its retention time determined from the analytical run.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

5. Crystallization

Crystallization can be used as a final purification step to obtain a highly pure, crystalline solid.

-

Materials:

-

Purified compound

-

Suitable solvent or solvent mixture (e.g., methanol, ethyl acetate/hexane)

-

Small glass vial

-

-

Protocol:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, and then, if necessary, place it at 4°C.

-

Crystals should form as the solubility of the compound decreases.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum. The structure of similar ent-kaurane diterpenoids has been confirmed by X-ray crystallography, which requires high-quality crystals.[1]

-

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

-

Analytical HPLC: A sharp, symmetrical peak on an analytical HPLC chromatogram is a good indicator of purity. The purity can be quantified by integrating the peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure and assess for the presence of any impurities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow of the purification and analysis process.

Caption: Logical flow of the purification and analysis process.

The protocol outlined in these application notes provides a robust and systematic approach for the purification of this compound from a natural source. The combination of solvent partitioning, silica gel column chromatography, and preparative HPLC is a well-established and effective strategy for the isolation of ent-kaurane diterpenoids. Adherence to these detailed methodologies will enable researchers to obtain a highly purified sample of the target compound, suitable for comprehensive biological and pharmacological investigations.

References

Application Note: HPLC Analysis of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a kaurane (B74193) diterpenoid with potential pharmacological activities.[1] The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible analytical procedure.

Introduction

This compound is a tetracyclic diterpenoid with the chemical formula C₂₀H₃₀O₄ and a molecular weight of 334.4 g/mol .[1][2] Kaurane diterpenoids are a class of natural products known for their diverse biological activities, making their accurate quantification crucial for research and drug development.[3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of these compounds due to its high resolution, sensitivity, and speed.[4] This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis.[5] The following protocol is recommended for the extraction of this compound from plant material.

Workflow for Sample Preparation

Caption: Figure 1: A stepwise workflow for the preparation of plant-derived samples for HPLC analysis.

Detailed Steps:

-

Extraction:

-

Clarification:

-

Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid plant debris.

-

Carefully collect the supernatant.

-

-

Filtration:

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following conditions are recommended:

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Note: Kaurane diterpenes often lack a strong chromophore, necessitating detection at low UV wavelengths.[8]

Table 2: Mobile Phase Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 20 | 30 | 70 |

| 25 | 30 | 70 |

| 30 | 70 | 30 |

| 35 | 70 | 30 |

HPLC Analysis Workflow

Caption: Figure 2: The logical flow of the HPLC analysis from sample injection to final reporting.

Data Presentation

Quantitative Data Summary

The following tables present representative data for the quantification of this compound using the described HPLC method.

Table 3: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 150.8 |

| 25 | 375.2 |

| 50 | 751.5 |

| 100 | 1502.1 |

| 250 | 3755.8 |

Table 4: Method Validation Parameters

| Parameter | Result |

| Retention Time | ~18.5 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The protocol is suitable for routine analysis in research and quality control settings. The provided sample preparation technique and chromatographic conditions can be adapted for the analysis of other kaurane diterpenoids in various sample matrices.

References

- 1. Ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid | 77658-46-9 | CDA65846 [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the NMR Characterization of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract